![molecular formula C22H20N2O B3972249 1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole](/img/structure/B3972249.png)
1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole
Overview
Description
1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzimidazole derivative, and its chemical structure consists of a benzene ring with a phenyl and phenoxypropyl group attached to it.
Mechanism of Action
The mechanism of action of 1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to reduce the expression of various proteins that are involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole in lab experiments is its potent anticancer properties. Additionally, it has been shown to have low toxicity and can be easily synthesized. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further studies can be conducted to understand its mechanism of action and to identify potential targets for cancer therapy. Finally, studies can be conducted to explore its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent anticancer properties, low toxicity, and easy synthesis make it an attractive compound for cancer research. Further studies are needed to fully understand its mechanism of action and to identify potential targets for cancer therapy. Additionally, studies can be conducted to explore its potential applications in other research fields.
Scientific Research Applications
1-(3-phenoxypropyl)-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in various research fields. One of the primary research areas is cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-(3-phenoxypropyl)-2-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-10-18(11-4-1)22-23-20-14-7-8-15-21(20)24(22)16-9-17-25-19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDMFSKDQYLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.